

# Application Notes and Protocols: Chemoselective Reduction of Nitroarenes to Anilines with Sodium Dithionite

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## Compound of Interest

Compound Name: Sodium dithionite

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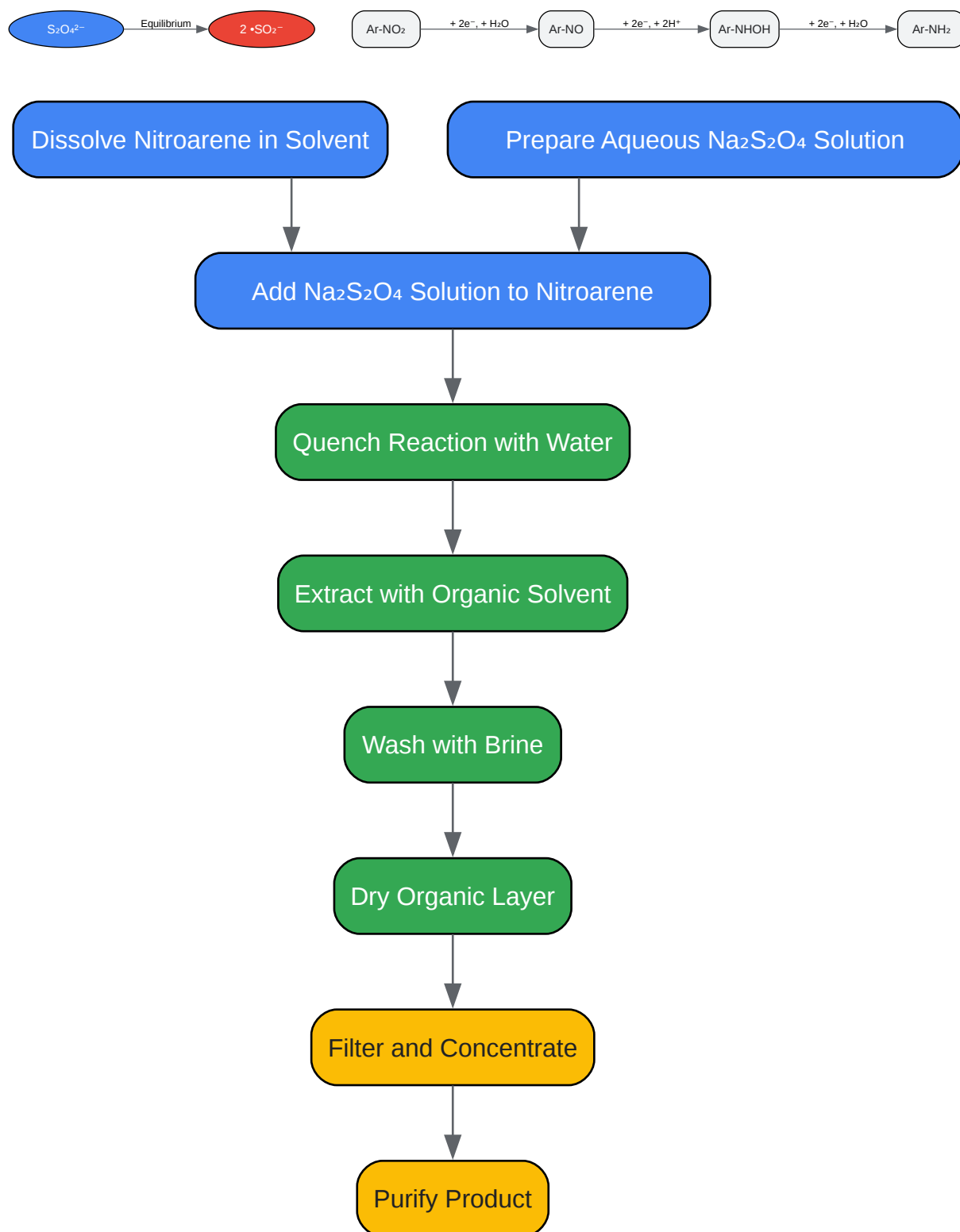
## Introduction

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, dyes, agrochemicals, and other valuable intermediates.[1] Among the various reagents available for this conversion, **sodium dithionite** ( $\text{Na}_2\text{S}_2\text{O}_4$ ), also known as sodium hydrosulfite, has emerged as an economical, versatile, and chemoselective reducing agent.[1][2] This method offers a mild, metal-free alternative to traditional catalytic hydrogenation or reductions employing metals like iron, tin, or zinc in acidic media.[1] A key advantage of using **sodium dithionite** is its high chemoselectivity, allowing for the reduction of the nitro group in the presence of other sensitive functionalities such as aldehydes, ketones, esters, and halogens.[1]

## Mechanism of Action

The reduction of nitroarenes by **sodium dithionite** is understood to proceed through a single-electron transfer (SET) mechanism.[1] In an aqueous or semi-aqueous environment, the dithionite ion ( $\text{S}_2\text{O}_4^{2-}$ ) exists in equilibrium with the sulfur dioxide radical anion ( $\bullet\text{SO}_2^-$ ), which is the active reducing species.[1] The reaction cascade involves the stepwise transfer of electrons from the  $\bullet\text{SO}_2^-$  radical to the nitro group. This process leads to the formation of

nitroso and hydroxylamine intermediates, which are subsequently reduced to the final aniline product.<sup>[1]</sup>



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## References

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- 2. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
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